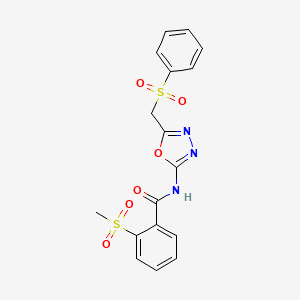

2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-27(22,23)14-10-6-5-9-13(14)16(21)18-17-20-19-15(26-17)11-28(24,25)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVAPPFHMWUSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the sulfonyl groups and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The benzamide and oxadiazole rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Bioactivity: Sulfonyl Groups: The target compound’s methylsulfonyl and phenylsulfonyl groups likely enhance solubility and target binding compared to methylthio (–SCH₃) or nitro (–NO₂) substituents . Heteroaromatic Rings: Replacement of phenylsulfonyl (target) with furan (LMM11) or thiophene (Compound 26) alters electronic properties and steric demands, impacting enzyme affinity .

Antifungal vs. Antiviral Activity :

- LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (TrxR) inhibition, suggesting the target compound’s sulfonyl groups may similarly target redox enzymes .

- Wang et al.’s methylthio derivatives exhibit antiviral activity, highlighting the scaffold’s versatility across therapeutic areas .

Synthetic Yields :

- Analogues like Compound 26 (60% yield) and LMM5/LMM11 (commercially sourced) suggest feasible synthetic routes for the target compound, though yields may vary with complex substituents .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than thioether (–S–) or amine (–NH–) groups, as seen in LMM5 and Wang et al.’s derivatives .

Biological Activity

The compound 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule featuring a benzamide structure linked to a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities attributed to the presence of multiple functional groups, including sulfonamide and oxadiazole, which are known for their roles in various pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A methylsulfonyl group which enhances solubility and biological activity.

- A phenylsulfonyl group that may contribute to enzyme inhibition.

- An oxadiazole ring , which is often associated with antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism includes:

- Inhibition of Enzymes : The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase and certain proteases, which are crucial in various biological pathways.

- Antimicrobial Activity : The oxadiazole moiety is linked to antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Properties : In vitro studies on human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential for development into an anticancer drug.

- Enzyme Inhibition Studies : Research indicated that the compound effectively inhibited human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. This inhibition could provide insights into its use for anti-inflammatory therapies.

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the bioavailability and therapeutic potential of the compound:

- Solubility : The methylsulfonyl group enhances solubility in aqueous environments, which is beneficial for oral bioavailability.

- Metabolism : Preliminary studies suggest metabolic stability with minimal liver enzyme interactions, indicating lower chances of drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.